2-(Diamino-1,3,5-triazin-2-yl)acetonitrile
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Overview
Description
2-(Diamino-1,3,5-triazin-2-yl)acetonitrile is a chemical compound that belongs to the class of triazines Triazines are heterocyclic compounds containing three nitrogen atoms in a six-membered ring
Mechanism of Action
Target of Action
Similar compounds, such as 1,3,5-triazines, are known to have a wide range of applications, including antitumor properties .
Mode of Action
It’s known that 1,3,5-triazines interact with their targets via nucleophilic substitution of the c-cl bond by c-o, c-n, and c-s bonds .
Biochemical Pathways
Similar compounds, such as 1,3,5-triazines, are known to interact with various biochemical pathways, leading to their diverse biological properties .
Pharmacokinetics
The molecular weight of the compound is 15014 , which could influence its bioavailability.
Result of Action
Similar compounds, such as 1,3,5-triazines, have been reported to exhibit significant biological properties, including antitumor activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 2-(Diamino-1,3,5-triazin-2-yl)acetonitrile involves the reaction of 2,4-diamino-6-chloro-1,3,5-triazine with acetonitrile in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions, and the product is isolated through crystallization .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
2-(Diamino-1,3,5-triazin-2-yl)acetonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The amino groups can participate in nucleophilic substitution reactions.
Condensation Reactions: It can react with aldehydes and ketones to form imines and other condensation products.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl halides and bases such as sodium hydroxide.
Condensation Reactions: Reagents like aldehydes and ketones are used, often in the presence of acid or base catalysts.
Major Products
The major products formed from these reactions include substituted triazines and various condensation products, which can have applications in pharmaceuticals and materials science .
Scientific Research Applications
2-(Diamino-1,3,5-triazin-2-yl)acetonitrile has several scientific research applications:
Medicinal Chemistry: It is used as a building block for synthesizing compounds with potential anticancer and antimicrobial activities.
Materials Science: The compound is used in the development of advanced materials, including polymers and nanomaterials.
Biological Research: It serves as a precursor for molecules that can interact with biological targets, making it useful in drug discovery and development.
Comparison with Similar Compounds
Similar Compounds
2,4-Diamino-1,3,5-triazine: A similar compound with two amino groups on the triazine ring.
2-Imino-2H-chromen-3-yl-1,3,5-triazine: A hybrid molecule combining triazine and coumarin structures.
Uniqueness
2-(Diamino-1,3,5-triazin-2-yl)acetonitrile is unique due to its acetonitrile group, which provides additional reactivity and potential for forming diverse chemical structures. This makes it a versatile building block in synthetic chemistry and enhances its applicability in various research fields .
Properties
IUPAC Name |
2-(4,6-diamino-1,3,5-triazin-2-yl)acetonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N6/c6-2-1-3-9-4(7)11-5(8)10-3/h1H2,(H4,7,8,9,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYAHRCOFGLBBLW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C#N)C1=NC(=NC(=N1)N)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50274799 |
Source
|
Record name | (4,6-diamino-1,3,5-triazin-2-yl)acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50274799 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13301-35-4 |
Source
|
Record name | (4,6-diamino-1,3,5-triazin-2-yl)acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50274799 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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